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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity ratios of vinyl acetate (VAc) with

various acrylic monomers. Understanding these reactivity ratios is crucial for predicting

copolymer composition and controlling polymer microstructure, which in turn dictates the final

properties of the material. The data presented herein is compiled from peer-reviewed literature

and is intended to aid in the rational design and synthesis of copolymers for a range of

applications, including drug delivery systems, biomedical devices, and specialty coatings.

I. Comparison of Reactivity Ratios
The reactivity of vinyl acetate in copolymerization with acrylic monomers is significantly lower

than that of the acrylic monomers. This disparity is reflected in the reactivity ratios, where r1

represents the reactivity of the VAc radical towards its own monomer versus the acrylic

monomer, and r2 represents the reactivity of the acrylic radical towards its own monomer

versus VAc. Generally, r1 values are close to zero, indicating that the VAc radical preferentially

adds to the acrylic monomer. Conversely, r2 values are significantly greater than one, showing

that the acrylic radical has a strong preference for adding to its own monomer. This leads to a

non-random incorporation of monomers, with the acrylic monomer being consumed more

rapidly.

The following table summarizes the experimentally determined reactivity ratios for the

copolymerization of vinyl acetate (Monomer 1) with several acrylic monomers (Monomer 2)

under various conditions.
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Acrylic
Monomer
(M2)

r1 (VAc)
r2
(Acrylic)

Polymeriz
ation
Condition
s

Method
of
Analysis

Calculati
on
Method

Referenc
e

Methyl

Acrylate

(MA)

0.013 ±

0.02
6.9 ± 1.4

Bulk, 50°C,

Low

Conversion

¹H-NMR

Non-linear

Optimizatio

n

0.031 ±

0.006
6.3 ± 0.4

Not

Specified

Not

Specified

Linearizatio

n
[1]

~0.01 ~9.0

Solution

(Benzene-

d6), 60°C,

BPO

initiator

¹H-NMR
Not

Specified
[2]

Methyl

Methacryla

te (MMA)

0.026 24.025
Not

Specified

Not

Specified

Not

Specified

Butyl

Acrylate

(BA)

~0.03 ~5.0

Emulsion

Polymeriza

tion

Not

Specified

Not

Specified

Acrylic Acid

(AA)
0.01 10 Bulk

Not

Specified

Not

Specified
[3]

0.05 3.2
Solution

(Ethanol)

Not

Specified

Not

Specified
[3]

0.04 2.6

Solution

(Ethanol/W

ater 93/7)

Not

Specified

Not

Specified
[3]

0.06 0.96

Solution

(Ethanol/W

ater 1/1)

Not

Specified

Not

Specified
[3]

0.04 1.18
Solution

(Methanol)

Not

Specified

Not

Specified
[3]
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Ethyl

Acrylate

(EA)

No direct

experiment

al data

found for

VAc/EA.

Based on

trends with

other

acrylates,

r1 is

expected

to be low

(~0.01-

0.05) and

r2 is

expected

to be high

(>5). For

compariso

n, in the 4-

vinyl

pyridine/et

hyl acrylate

system, the

reactivity of

ethyl

acrylate is

significantl

y higher.

II. Experimental Protocols
The determination of monomer reactivity ratios is a critical experimental process. Below are

detailed methodologies for the key experiments cited in this guide.
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A. General Protocol for Determination of Reactivity
Ratios by ¹H-NMR Spectroscopy
This protocol outlines the general steps for determining monomer reactivity ratios using proton

nuclear magnetic resonance (¹H-NMR) spectroscopy.

Monomer and Solvent Purification:

Vinyl acetate and the acrylic monomer are purified to remove inhibitors, typically by

washing with an aqueous NaOH solution followed by distillation under reduced pressure.

The solvent (e.g., benzene-d6, CDCl3) is dried and distilled before use.

Preparation of Reaction Mixtures:

A series of reaction mixtures with varying initial molar feed ratios of the two monomers are

prepared in NMR tubes.

A known amount of a suitable initiator, such as benzoyl peroxide (BPO) or

azobisisobutyronitrile (AIBN), is added to each tube.

The total monomer concentration is kept constant across all experiments.

Polymerization:

The NMR tubes are sealed after degassing through several freeze-pump-thaw cycles.

The polymerization is carried out at a constant temperature (e.g., 50°C or 60°C) in a

thermostated bath.

The reaction is stopped at low conversion (typically <10%) to ensure the monomer feed

ratio remains relatively constant. This is achieved by rapidly cooling the reaction mixture.

Copolymer Isolation and Purification:

The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol,

hexane).
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The precipitated polymer is washed thoroughly to remove any unreacted monomers and

initiator residues and then dried under vacuum to a constant weight.

¹H-NMR Analysis:

The purified copolymer is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-

d6).

The ¹H-NMR spectrum of the copolymer is recorded on a high-resolution NMR

spectrometer (e.g., 400 MHz).

The copolymer composition is determined by integrating the characteristic proton signals

of each monomer unit. For example, in a VAc-MA copolymer, the methoxy protons of the

MA units and the methine proton of the VAc units can be used for quantification.

Calculation of Reactivity Ratios:

The determined copolymer compositions and the initial monomer feed ratios are used to

calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdös, or

non-linear least-squares optimization methods.[4]

B. Calculation of Reactivity Ratios using Linear Methods
The Fineman-Ross and Kelen-Tüdös methods are two commonly used linear graphical

methods for determining reactivity ratios from low conversion copolymerization data.

Fineman-Ross Method: This method uses the following equation: G = H * r1 - r2 where G =

(F-1)/f, H = F/f², f is the molar ratio of monomers in the feed ([M1]/[M2]), and F is the molar

ratio of monomers in the copolymer (m1/m2). A plot of G versus H gives a straight line with a

slope of r1 and an intercept of -r2.[4]

Kelen-Tüdös Method: This method is a modification of the Fineman-Ross method that aims

to provide a more even distribution of data points. The equation is: η = (r1 + r2/α) * ξ - r2/α

where η = G / (α + H) and ξ = H / (α + H). α is an arbitrary constant, typically the geometric

mean of the highest and lowest H values. A plot of η versus ξ yields a straight line from which

r1 and -r2/α can be determined from the intercepts at ξ = 1 and ξ = 0, respectively.[4]
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III. Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the experimental determination of

monomer reactivity ratios.
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Caption: Workflow for determining monomer reactivity ratios.
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This guide provides a foundational understanding of the reactivity ratios of vinyl acetate with

common acrylic monomers. For specific applications, it is recommended to consult the primary

literature and consider the influence of experimental conditions on the copolymerization

behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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